molecular formula C16H19N3S B1207484 Leucomethylene blue CAS No. 613-11-6

Leucomethylene blue

Cat. No.: B1207484
CAS No.: 613-11-6
M. Wt: 285.4 g/mol
InChI Key: QTWZICCBKBYHDM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Leucomethylene blue (LMB) primarily targets reactive oxygen and nitrogen species (ROS, RNS) in biological systems . These species are short-lived molecules produced in biological environments, such as cellular metabolism and neutrophil actions . They function as messengers, pathogen neutralizers, and play key roles in inducing inflammation and cancers .

Mode of Action

LMB interacts with its targets through a redox cycling process . When bound to DNA, LMB and its oxidized form, methylene blue (MB), are chemically stable and undergo an electrochemically reversible electron transfer . In low concentrations, MB is reduced to LMB due to the action of methemoglobin reductase, which then reduces methemoglobin to hemoglobin . In high concentrations, MB converts the ferrous iron of reduced hemoglobin to ferric ion, forming methemoglobin .

Biochemical Pathways

LMB affects several biochemical pathways. It enhances mitochondrial function, increases mitochondrial complex IV by 30%, enhances cellular oxygen consumption by 37-70%, and increases heme synthesis . It also induces phase-2 antioxidant enzymes . Furthermore, LMB is involved in the reduction of methemoglobin, a process that is crucial for the proper functioning of hemoglobin and the transport of oxygen in the body .

Pharmacokinetics

It is known that mb, from which lmb is derived, exhibits extracellular compartment kinetics with a terminal plasma half-life of 5-6 hours . Its bioavailability upon oral administration is 53-97%, with plasma concentration peaking after 30-60 minutes . These properties likely influence the bioavailability and pharmacokinetics of LMB.

Result of Action

The action of LMB results in various molecular and cellular effects. It reduces DNA damages caused by UVB irradiation and subsequent cell death . It also has the potential to delay cellular senescence and enhance key mitochondrial biochemical pathways . Furthermore, LMB has been shown to have potent antiviral effects .

Action Environment

The action of LMB can be influenced by environmental factors. For instance, the pH level can affect the protonation equilibrium of the radical intermediate species formed after MB receives the first electron, which in turn influences the rate of electron transfer . Additionally, the chemical makeup of blocking self-assembled monolayers, typically used in the fabrication of certain sensors, can affect MB’s protonation rates and thus the signaling of electron-aptamer-based sensors .

Biochemical Analysis

Biochemical Properties

Leucomethylene blue plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methemoglobin reductase, which reduces methylene blue to this compound. This interaction is crucial for the reduction of methemoglobin to hemoglobin, thereby restoring its oxygen-carrying capacity . Additionally, this compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a probe for their detection .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance mitochondrial function and ATP production, thereby supporting cell survival under hypoxic conditions . It also exhibits antioxidant properties, reducing oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its redox activity. It undergoes reversible oxidation and reduction, switching between methylene blue and this compound. This redox cycling is crucial for its interaction with biomolecules. This compound can inhibit enzymes such as nitric oxide synthase (NOS) and monoamine oxidase (MAO), thereby modulating cellular signaling pathways . It also affects gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under physiological conditions but can degrade under certain conditions. Long-term studies have shown that this compound maintains its redox activity and continues to influence cellular functions over extended periods . Its stability can be affected by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress. At high doses, it can cause adverse effects such as hemolysis and methemoglobinemia . The threshold for these effects varies among different animal species, with some being more susceptible to toxicity than others .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly converted to methylene blue by methemoglobin reductase and vice versa. This redox cycling is crucial for its role in reducing methemoglobin to hemoglobin . Additionally, this compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its lipophilic nature and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and accumulation within cells .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its effects on cellular respiration and ATP production . It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it influences various cellular processes . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its functional activity .

Chemical Reactions Analysis

Hydromethylthionine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and methylating agents like methyl iodide. The major products formed from these reactions are different derivatives of hydromethylthionine, which can have varying pharmacological properties .

Scientific Research Applications

Hydromethylthionine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZICCBKBYHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047985
Record name Leucomethylene blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-11-6
Record name Leucomethylene blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydromethylthionine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomethylene blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROMETHYLTHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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